Benzyl 4-cyanopiperazine-1-carboxylate
CAS No.: 721450-32-4
Cat. No.: VC2596008
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 721450-32-4 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | benzyl 4-cyanopiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2 |
| Standard InChI Key | YTPMYXBSXRTEJE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Physical Properties
Benzyl 4-cyanopiperazine-1-carboxylate is a piperazine derivative featuring a cyano group and a benzyloxycarbonyl protecting group. This compound has a well-defined chemical structure with specific molecular characteristics.
Basic Identification Data
| Property | Value |
|---|---|
| CAS Number | 721450-32-4 |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | Benzyl 4-cyanopiperazine-1-carboxylate |
| InChI | InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2 |
| InChIKey | YTPMYXBSXRTEJE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2 |
The compound possesses several distinctive structural features, including a six-membered piperazine ring with two nitrogen atoms at opposite positions, a cyano group attached to one nitrogen, and a benzyloxycarbonyl group connected to the other nitrogen atom .
Physical and Chemical Properties
The physical state of benzyl 4-cyanopiperazine-1-carboxylate is typically described as a solid at room temperature. Commercial samples are generally available with purity levels ranging from 95% to 97% .
| Property | Description |
|---|---|
| Physical Appearance | Solid |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide |
| Recommended Storage | 0-8°C |
| Stability | Stable under normal conditions; sensitive to moisture |
| Computed XLogP3-AA | 1.7 (measure of lipophilicity) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
These properties influence the compound's behavior in chemical reactions and its potential applications in pharmaceutical research .
Synthesis Methods
Several synthetic routes have been developed for the preparation of benzyl 4-cyanopiperazine-1-carboxylate, each with specific advantages depending on the intended application and scale of production.
Direct Benzyloxycarbonylation of 4-Cyanopiperazine
The most common approach involves the reaction of benzyl chloroformate with 4-cyanopiperazine in the presence of a base:
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Reactants: 4-cyanopiperazine and benzyl chloroformate
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Base: Typically triethylamine to neutralize the HCl formed
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Solvent: Dichloromethane or similar organic solvent
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Conditions: Room temperature, stirring for several hours
This method is favored for laboratory-scale synthesis due to its straightforward procedure and generally high yields.
Deprotection of N-Boc Protected Derivative
An alternative synthetic route involves:
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Starting material: 1-benzyl 4-tert-butyl (2S)-2-(cyanomethyl) piperazine-1,4-dicarboxylate
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Deprotection: 4.0 M HCl in dioxane, stirred at 20°C for 1 hour
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Neutralization: Addition of NaHCO₃ until pH>7
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Workup: Concentration under reduced pressure, dilution with water, extraction with ethyl acetate
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Isolation: Drying over Na₂SO₄, filtration, and concentration
This approach is particularly useful when a stereochemically defined product is required.
Chemical Reactivity
Benzyl 4-cyanopiperazine-1-carboxylate demonstrates diverse reactivity patterns that make it valuable in organic synthesis.
Functional Group Reactivity
The compound contains multiple reactive sites:
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Cyano group: Can undergo hydrolysis, reduction, and nucleophilic addition reactions
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Carbamate group: Susceptible to hydrolysis under basic or acidic conditions
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Benzyl ester: Can be cleaved by catalytic hydrogenation
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Piperazine ring: Can participate in various transformations including substitution reactions
Common Transformation Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol or methanol | Debenzylated derivative |
| Cyano group reduction | LiAlH₄ in THF or NaBH₄ with catalyst | Aminomethyl derivative |
| Hydrolysis of nitrile | Aqueous acid or base, heat | Carboxylic acid derivative |
| N-alkylation | Alkyl halide, base (K₂CO₃) | N-substituted derivative |
These transformations highlight the utility of the compound as a versatile intermediate in multi-step organic synthesis .
Applications in Chemical Research
Benzyl 4-cyanopiperazine-1-carboxylate has found numerous applications across different fields of chemistry and biomedical research.
Synthetic Building Block
The compound serves as an important building block in organic synthesis:
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Scaffold for the construction of more complex molecules
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Key component in multicomponent reactions
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Precursor for the synthesis of bioactive compounds
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Starting material for the preparation of sustainable compounds
Its structural features, particularly the protected piperazine moiety and the cyano group, make it valuable for the construction of diverse molecular architectures.
Medicinal Chemistry Applications
In pharmaceutical research, benzyl 4-cyanopiperazine-1-carboxylate has gained attention due to:
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Structural similarity to known bioactive compounds
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Potential as a pharmacophore in drug design
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Use as an intermediate in the synthesis of potential therapeutic agents
The piperazine ring, a common structural motif in many pharmaceuticals, contributes to the compound's relevance in medicinal chemistry.
Biological Activity and Research Findings
Research has revealed interesting biological properties of benzyl 4-cyanopiperazine-1-carboxylate and its derivatives.
Biochemical Interactions
The compound's biological activity likely arises from:
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Interactions with specific cellular receptors and enzymes
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Potential inhibition or modulation of biochemical pathways
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Influence on neurotransmission and cellular signaling processes
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Structure-activity relationships that can be exploited for targeted therapy
These properties make it a compound of interest for further biological evaluation and pharmaceutical development.
| Parameter | Information |
|---|---|
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Future Research Directions
The versatility of benzyl 4-cyanopiperazine-1-carboxylate suggests several promising avenues for future research:
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Development of novel synthetic methodologies to enhance efficiency and stereoselectivity
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Exploration of structure-activity relationships to optimize biological activity
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Investigation of potential applications in sustainable chemistry and green synthesis
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Further evaluation of anticancer properties and mechanism of action
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Design of targeted drug delivery systems incorporating the piperazine scaffold
These research directions highlight the continuing relevance of this compound in chemical and biomedical research.
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